Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core linked via a thioacetamido bridge to a 4-oxo-3-phenyl-tetrahydrothieno[3,2-d]pyrimidine moiety. Its synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and Knoevenagel-like coupling (e.g., thiol-alkylation of thiopyrimidines) .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S3/c1-2-32-24(31)20-16-10-6-7-11-18(16)35-22(20)27-19(29)14-34-25-26-17-12-13-33-21(17)23(30)28(25)15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIRDPANLHQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thienopyrimidine scaffold fused with a benzo[b]thiophene moiety. The synthesis typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. A notable method includes the reaction of ethyl chloroacetate with thienopyrimidine intermediates under alkaline conditions to yield the final product .
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. Studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways .
Anticonvulsant Effects
In animal models, this compound has exhibited anticonvulsant activity. It has been shown to reduce seizure frequency and intensity in models of epilepsy, suggesting a potential role in the development of new antiepileptic drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at various positions on the thienopyrimidine scaffold can enhance potency and selectivity for specific biological targets. For instance, substituents on the phenyl group can significantly influence antimicrobial efficacy and anticancer activity .
Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie and Al-Majidi (2014) evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a broad spectrum of activity with lower MIC values than those observed for conventional antibiotics.
Study 2: Anticancer Activity
In research published by Gawad et al. (2010), this compound was tested on various cancer cell lines. The findings demonstrated significant cytotoxic effects with IC50 values in the low micromolar range.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Properties :
- Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases involved in DNA replication and repair processes.
- A specific study demonstrated that the compound displayed cytotoxic effects against breast cancer cells, enhancing apoptosis through the activation of caspase pathways.
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Antimicrobial Activity :
- The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- In vitro studies reported effective inhibition against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
Anticancer Efficacy
A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Antibacterial Activity
Another investigation tested a derivative against Staphylococcus aureus and reported significant antibacterial activity. This suggests its potential for development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized below:
*Calculated based on molecular formula C₂₆H₂₈N₄O₄S₃.
Key Observations :
- Bulkier Substituents (e.g., benzylpiperazine in ) increase steric hindrance, which may reduce membrane permeability but improve target specificity.
- Core Modifications : Replacing tetrahydrobenzo[b]thiophene with cyclopenta[b]thiophene (as in ) alters ring strain and conjugation, affecting electronic properties.
Physicochemical Properties
- Solubility: The target compound’s phenyl and tetrahydrobenzo[b]thiophene groups confer lipophilicity (logP ~3.5 estimated), whereas analogs with polar substituents (e.g., NO₂ in ) exhibit reduced aqueous solubility.
- Thermal Stability : Melting points for analogs range from 80–236°C, depending on crystallinity and hydrogen bonding (e.g., IIIb: 200–202°C; IIIe: 80–82°C) .
- Spectral Data :
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[3,2-d]pyrimidine core . Key parameters include solvent choice (e.g., DMF or DMSO for solvation), temperature control (reflux at ~80°C), and stoichiometric ratios of precursors. Yield optimization requires monitoring via HPLC and adjusting reaction time (typically 3–12 hours) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and carbonyl groups. Infrared (IR) spectroscopy confirms functional groups like thioacetamido (C=S stretch at ~650 cm⁻¹) and ester carbonyls (C=O at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should include enzyme inhibition assays (e.g., acetylcholinesterase or tyrosinase) due to structural similarities with active thienopyrimidine derivatives . Cytotoxicity studies (e.g., MTT assay on cancer cell lines) and anti-inflammatory models (e.g., COX-2 inhibition) are also advised, given the compound’s heterocyclic sulfur motifs .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?
Discrepancies in NMR signals may arise from dynamic rotational isomerism in the thioacetamido group or solvent polarity effects. Cross-validation using 2D NMR techniques (COSY, HSQC) and X-ray crystallography (if crystals are obtainable) is critical . For example, ethyl 2-(pyridine-4-carboxamido) derivatives showed resolved aromatic proton splitting via single-crystal X-ray analysis .
Q. What strategies mitigate side reactions during the synthesis of the tetrahydrobenzo[b]thiophene core?
Competing pathways, such as over-alkylation or oxidation, can be minimized by using inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄). Solvent selection is crucial: polar aprotic solvents (DMSO) favor cyclization, while ethanol or DCM improves intermediate stability . For example, Knoevenagel condensation with substituted benzaldehydes in toluene/piperidine avoids polymerization .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., RORγt or anti-apoptotic Bcl-2) can predict binding affinities. QSAR models using descriptors like LogP and topological polar surface area (TPSA) help prioritize derivatives. For instance, pyrazole and indole substituents improved anti-cancer activity in analogous compounds .
Q. What experimental approaches address low solubility in pharmacological testing?
Formulation with co-solvents (PEG-400, Cremophor EL) or cyclodextrin inclusion complexes enhances aqueous solubility. Prodrug strategies (e.g., ester-to-acid hydrolysis) can also improve bioavailability, as seen in ethyl carboxylate derivatives .
Methodological Challenges and Solutions
Q. How should researchers handle discrepancies between in vitro and in vivo activity data?
Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance via liver microsomes) is essential. For example, poor in vivo efficacy might stem from rapid esterase-mediated hydrolysis of the ethyl carboxylate group, necessitating structural modification (e.g., methyl or benzyl esters) .
Q. What purification techniques are effective for isolating this compound from by-products?
Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) resolves closely related impurities. Recrystallization from ethanol or DCM/hexane mixtures improves purity, as demonstrated for tetrahydrobenzo[b]thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
